Pentachlorobenzene

Description

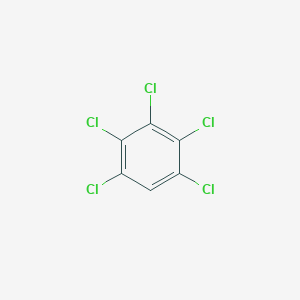

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOCDNVZRAIOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5 | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024247 | |

| Record name | Pentachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentachlorobenzene appears as white crystals. (NTP, 1992), Liquid, Clear to white crystals with a characteristic odor; [ICSC], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

531 °F at 760 mmHg (NTP, 1992), 277 °C, 275-277 °C | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.831 mg/L at 25 °C, In water, 0.18 to 1.34 mg/L at 22-25 °C, Insoluble in ethanol; slightly soluble in ether, benzene, chloroform and carbon disulfide, Solubility in water: none | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8342 (NTP, 1992) - Denser than water; will sink, 1.8342 at 16.5 °C, Liquid density: 1.609 g/cu cm at 84 °C, Relative density (water = 1): 1.8 | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0065 [mmHg], 0.002 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: ~ 2 | |

| Record name | Pentachlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles, White crystalline solid | |

CAS No. |

608-93-5 | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentachlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D62GWO6832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

187 °F (NTP, 1992), 86 °C | |

| Record name | PENTACHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTACHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTACHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Occurrence, Sources, and Pathways of Pentachlorobenzene

Sources of Environmental Release

The release of Pentachlorobenzene into the environment is broadly categorized into unintentional by-product formation and releases from historical or legacy applications. There are no known natural sources of PeCB. canada.ca

A significant portion of PeCB found in the environment is generated unintentionally through various industrial and thermal processes.

Incomplete combustion of organic materials, particularly in the presence of chlorine, is a major source of PeCB emissions. nih.gov This includes both controlled processes like municipal waste incineration and less controlled events such as backyard trash burning and biomass burning. researchgate.net The largest current sources of PeCB emissions are estimated to be from the combustion of solid wastes and biomass burning. nih.govcapes.gov.brcoastalwiki.org Research indicates that PeCB can form during the combustion of various materials, including different types of paper, wood, leaves, and plastics, especially when chlorine is present. nih.gov Dioxins and other chlorinated compounds like chlorobenzenes are known to form in incinerators, particularly at temperatures between 200°C and 600°C. ieabioenergy.comnih.gov

Table 1: Estimated Global Annual Emissions of this compound from Major Sources

| Emission Source | Estimated Annual Emission ( kg/year ) |

| Biomass Burning | 45,000 researchgate.netnih.govcapes.gov.br |

| Solid Waste Combustion | 32,000 - 33,000 nih.govcapes.gov.brcoastalwiki.org |

| Quintozene Degradation | 26,000 researchgate.netnih.govcapes.gov.br |

This compound is generated as an unintentional by-product during the manufacturing of other chlorinated organic substances. canada.ca This includes the production of chlorinated solvents such as tetrachloroethylene (B127269) and carbon tetrachloride. wikipedia.orgcanada.canih.gov The high-temperature chlorination of hydrocarbons to produce solvents like tetrachloroethylene can result in the formation of various side products, including different chlorobenzenes. wikipedia.orgregulations.govbaochemicals.com PeCB can also be formed during the production of hexachlorobenzene (B1673134). wikipedia.org Effluents from inorganic and organic chemical plants have been shown to contain PeCB, with concentrations reaching up to 5,400 ng/L in some cases. canada.ca

Other pesticides reported to contain PeCB impurities include:

Pentachlorophenol (B1679276) (PCP) : Technical-grade PCP, used as a wood preservative, contains various impurities, which can include PeCB. who.intnih.gov

Hexachlorobenzene (HCB) : HCB, a fungicide now restricted under the Stockholm Convention, contains PeCB as an impurity, with some estimates around 1.8%. pops.intorst.edu

Other Pesticides : Smaller quantities of PeCB have been identified as impurities in other pesticides such as endosulfan, chlorpyrifos-methyl, atrazine, and clopyralid. pops.int

Table 2: Selected Pesticides Containing this compound (PeCB) as an Impurity

| Pesticide | Common Use | Role of PeCB | Reference(s) |

| Quintozene (PCNB) | Fungicide | Impurity and degradation product | researchgate.netnih.govcapes.gov.brpops.intorst.edu |

| Pentachlorophenol (PCP) | Biocide, Wood Preservative | Impurity | who.intnih.gov |

| Hexachlorobenzene (HCB) | Fungicide | Impurity | pops.intorst.edu |

| Endosulfan | Insecticide | Impurity | pops.int |

| Chlorpyrifos-methyl | Insecticide | Impurity | pops.int |

| Atrazine | Herbicide | Impurity | pops.int |

| Clopyralid | Herbicide | Impurity | pops.int |

Past industrial practices and uses have left a legacy of PeCB in the environment, which continues to be a source of release. canada.ca

Historically, PeCB was used as a component in mixtures of chlorobenzenes that were added to products containing polychlorinated biphenyls (PCBs). wikipedia.orgcoastalwiki.org These mixtures were used as dielectric fluids in electrical equipment like transformers and capacitors to reduce viscosity. researchgate.netcoastalwiki.org Although this practice has been discontinued, large quantities of this equipment may still be in service or storage. canada.cagraphyonline.combowerselec.co.uk Spillage and leakage from old PCB-containing transformers are considered a significant source of PeCB entry into the environment. canada.ca In Canada, for instance, it was estimated that up to 200,000 kg of PeCB remained in dielectric fluids currently in use. canada.ca

Historical and Legacy Sources

Historical Pesticide Use

This compound (PeCB) has a history of use in the agricultural sector, primarily as a chemical intermediate in the production of other pesticides. wikipedia.orgresearchgate.net Its most significant role was in the manufacturing of the fungicide pentachloronitrobenzene (B1680406) (also known as quintozene). wikipedia.orgpops.intpops.inttpsgc-pwgsc.gc.caepa.gov Major manufacturers of quintozene have since altered their production processes to avoid the use of PeCB. pops.int

Beyond its function as an intermediate, PeCB itself was used as a fungicide and may have been employed as a flame retardant. pops.intpops.int Furthermore, PeCB is found as an impurity in several pesticide formulations, including herbicides and fungicides. pops.inttpsgc-pwgsc.gc.ca For instance, it is present as a contaminant in quintozene, with regulations in some jurisdictions limiting its concentration. inchem.org It has also been identified as an impurity in pentachlorophenol, a major wood treatment chemical. tpsgc-pwgsc.gc.cacanada.ca The use of quintozene has been banned in many countries, and PeCB itself is now globally banned under the Stockholm Convention due to its environmental persistence. wikipedia.orgpops.int

Environmental Distribution and Transport Mechanisms

This compound is subject to long-range environmental transport, enabling its distribution to regions far from its original sources. wikipedia.orgpops.int Evidence for this includes its detection in air masses over the Pacific Ocean and its presence in remote ecosystems. pops.intcanada.ca The compound's physical and chemical properties, notably its estimated atmospheric half-life ranging from 45 to 467 days, are sufficient to permit extensive travel in the atmosphere. canada.canih.gov

The relatively small variation in air concentrations observed across the Northern Hemisphere indicates that PeCB has a very long atmospheric residence time, allowing it to become widely distributed globally. pops.intpops.int Modeling studies, supported by monitoring data from remote locations, confirm that PeCB can be transported over vast distances. pops.intpops.int This capacity for long-range atmospheric transport is a key factor in its classification as a persistent organic pollutant (POP), as its environmental impact cannot be contained by a single nation or group of countries. pops.intpops.int

This compound is removed from the atmosphere through both wet and dry deposition processes. nih.gov A primary mechanism for its removal is washout in rainwater, which transfers the compound from the air to terrestrial and aquatic surfaces. canada.ca This process is a significant pathway by which PeCB enters environmental compartments like soil and surface water. canada.caepa.govmdpi.com Once released, contaminants in the air can be deposited into aquatic systems, contributing to their presence in water bodies. epa.gov

Following its release and transport, this compound partitions across all major environmental compartments. It has been detected in air, surface water, rainwater, soil, sediment, and biota in various locations. canada.caresearchgate.net Based on its physicochemical properties, it is expected that PeCB released into the atmosphere will ultimately be distributed between the air and water, with lesser amounts found in soil and sediment. canada.ca

In equilibrium conditions, the majority of environmental PeCB is expected to be adsorbed to soils (68.1%), with a significant portion remaining in the atmosphere (30.6%). coastalwiki.org Smaller percentages are anticipated to be dissolved in water bodies (0.2%) and adsorbed to sediments (1.1%). coastalwiki.org In aquatic environments, PeCB released into the water tends to adsorb to suspended solids and sediment. canada.canih.gov It is also known to bioaccumulate, with studies showing its presence in the tissues of aquatic organisms and wildlife. canada.caepa.govcoastalwiki.org

Table 1: Estimated Environmental Distribution of this compound at Equilibrium

This table shows the expected percentage of this compound found in different environmental compartments under equilibrium conditions.

| Environmental Compartment | Estimated Percentage (%) | Source |

|---|---|---|

| Soil | 68.1 | coastalwiki.org |

| Atmosphere | 30.6 | coastalwiki.org |

| Sediment | 1.1 | coastalwiki.org |

| Water | 0.2 | coastalwiki.org |

Environmental Fate and Transformation

This compound is a persistent compound that resists degradation in the environment, leading to long half-lives across various media. pops.intnih.gov

Air: In the atmosphere, PeCB is primarily degraded through reactions with photochemically-produced hydroxyl radicals. canada.canih.gov Its estimated atmospheric half-life is considerable, with reported ranges from 45 to 467 days, and another estimate between 170 and 300 days. canada.canih.govcoastalwiki.org

Water: PeCB is persistent in aquatic systems. canada.ca The estimated half-life for PeCB in surface water ranges from 194 to 1,250 days. canada.ca Under anaerobic conditions, such as those found in deeper waters, the half-life for biodegradation is even longer, estimated to be between 776 and 1,380 days. canada.ca

Soil: this compound is expected to be persistent and relatively immobile in soil. canada.ca One study calculated a degradation half-life of 270 days in soil stored in containers, while other laboratory experiments reported half-lives of 194 and 345 days. canada.canih.gov Broader estimates for its half-life in soil range from 194 to 1,250 days, with a true field half-life in temperate organic soil estimated to be around six years. canada.canih.gov

Sediment: Due to its properties, PeCB is expected to be persistent in sediment. canada.ca Although it strongly adsorbs to sediment particles, it can be removed slowly through processes like resuspension and bioturbation. canada.ca The estimated half-life for biodegradation in sediment ranges from 388 to 1,250 days. canada.ca Like in soil, the true field half-life in organic sediment is estimated at approximately six years. nih.gov

Table 2: Estimated Half-Life of this compound in Environmental Media

This table summarizes the reported persistence of this compound, showing its estimated half-life in days across different environmental compartments.

| Environmental Medium | Estimated Half-Life (Days) | Source |

|---|---|---|

| Air | 45 - 467 | canada.canih.gov |

| Surface Water | 194 - 1,250 | canada.ca |

| Soil | 194 - 1,250 | canada.canih.gov |

| Sediment (Biodegradation) | 388 - 1,250 | canada.ca |

| Deeper Water (Anaerobic Biodegradation) | 776 - 1,380 | canada.ca |

Degradation Processes

This compound (PeCB) is subject to several degradation processes in the environment, which dictate its persistence and fate. These processes include transformation in the atmosphere, breakdown by microorganisms in soil and water, and chemical reduction reactions.

Photo-oxidation in Atmosphere (Reaction with Hydroxyl Radicals)

In the atmosphere, this compound is primarily degraded through photo-oxidation, a process driven by reactions with hydroxyl (OH) radicals. canada.ca The hydroxyl radical is a dominant oxidizing agent in the global troposphere, controlling the atmospheric abundance and lifetime of many pollutants. copernicus.org This reaction is a key mechanism for the removal of PeCB from the air. canada.ca The estimated atmospheric half-life of this compound, as a result of this photo-oxidation, ranges significantly, from 45 to 467 days. canada.ca This wide range reflects the variability in atmospheric conditions that influence the concentration of hydroxyl radicals and the rate of the reaction.

Table 1: Atmospheric Half-Life of this compound via Photo-oxidation

| Parameter | Value | Source(s) |

| Primary Reactant | Hydroxyl (OH) Radicals | canada.ca |

| Estimated Half-Life | 45 - 467 days | canada.ca |

Biodegradation (e.g., in Aerobic vs. Anaerobic Conditions)

Biodegradation involves the breakdown of substances by microorganisms and is a critical process in the environmental fate of this compound. The efficiency of this process is highly dependent on the presence or absence of oxygen.

Under aerobic conditions , such as in surface water, this compound can be degraded. canada.ca However, evidence suggests this process can be slow. In laboratory soil tests under aerobic conditions, PeCB has shown resistance to degradation, with reported half-lives of 194 and 345 days in separate experiments. nih.gov Some research indicates there is no conclusive evidence that aerobic biodegradation is a significant environmental fate process for this compound. nih.gov The estimated half-life for PeCB in surface water ranges from 194 to 1,250 days. canada.ca

In contrast, under anaerobic conditions , found in environments like buried sediments and some soils, this compound tends to persist and accumulate. canada.ca While it can be biodegraded anaerobically, the rates are also slow. The half-life for anaerobic biodegradation in deeper waters has been estimated to range from 776 to 1,380 days. canada.ca In sediment, the estimated half-life for anaerobic biodegradation is between 388 and 1,250 days. canada.ca

Table 2: Estimated Biodegradation Half-Lives of this compound

| Environment | Condition | Estimated Half-Life | Source(s) |

| Surface Water | Aerobic | 194 - 1,250 days | canada.ca |

| Soil | Aerobic | 194 - 345 days | nih.gov |

| Deeper Water | Anaerobic | 776 - 1,380 days | canada.ca |

| Sediment | Anaerobic | 388 - 1,250 days | canada.ca |

Reductive Dechlorination

Reductive dechlorination is a key transformation pathway for this compound, particularly under anaerobic conditions. nih.gov This process involves the sequential removal of chlorine atoms from the benzene (B151609) ring, leading to the formation of less chlorinated benzenes. nih.govnih.gov This reaction is often mediated by anaerobic microorganisms that use the chlorinated compound as an electron acceptor. wikipedia.org

Studies have demonstrated that anaerobic bacteria can effectively dechlorinate PeCB. nih.gov For instance, an acclimated anaerobic sediment slurry from the Tsurumi River in Japan biodegraded this compound with a half-life of 17 days. nih.gov The process resulted in a series of dechlorination products, including 1,2,3,4-tetrachlorobenzene, various trichlorobenzene isomers, dichlorobenzene isomers, and monochlorobenzene. nih.gov Theoretical analyses suggest that the specific products formed during sequential reductive dechlorination can be largely predicted by the electronic properties of the parent compound, where chlorine atoms are typically removed from carbon atoms with the highest charge differential. nih.gov

Volatilization and Adsorption Dynamics in Soil and Water

The movement and distribution of this compound in the environment are heavily influenced by volatilization and adsorption. canada.ca At a temperature of 20°C, PeCB is a solid characterized by very low volatility and solubility. tpsgc-pwgsc.gc.ca

Adsorption: this compound adsorbs very strongly to organic matter. tpsgc-pwgsc.gc.ca When released into water, it is expected to bind to sediment and particulate matter. canada.ca This strong adsorption to soil and sediment particles reduces its mobility and bioavailability. canada.catpsgc-pwgsc.gc.ca Its high organic carbon sorption coefficient (Koc) indicates it is likely to be immobile in soil. canada.ca Once adsorbed, it can be liberated back into the gaseous or dissolved state, but this is a very slow process. tpsgc-pwgsc.gc.ca

Table 3: Environmental Distribution and Properties of this compound

| Property/Process | Description | Finding/Value | Source(s) |

| Physical State | At 20°C | Solid with low volatility and solubility | tpsgc-pwgsc.gc.ca |

| Adsorption | Affinity for organic matter | Very strong | tpsgc-pwgsc.gc.ca |

| Behavior in water | Adsorbs to sediment and particulate matter | canada.ca | |

| Mobility in soil | Expected to be immobile (High Koc) | canada.ca | |

| Volatilization | From moist soil/water | Can be an important fate process | nih.gov |

| Half-life from river water | ~6 hours (under specific model conditions) | canada.ca | |

| From dry soil | Not expected to be significant | nih.gov | |

| Equilibrium Distribution | In Atmosphere | 30.6% | coastalwiki.org |

| In Soil | 68.1% | coastalwiki.org | |

| In Water | 0.2% | coastalwiki.org | |

| In Sediment | 1.1% | coastalwiki.org |

Ecotoxicological Research on Pentachlorobenzene

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

Bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, food, and air, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.govresearchgate.net

A key indicator of a chemical's bioaccumulation potential is its octanol-water partition coefficient (Kow), which measures its lipophilicity, or tendency to dissolve in fats and lipids. nih.gov A high log Kow value suggests a greater likelihood of accumulating in the fatty tissues of organisms. us.es Pentachlorobenzene exhibits a high log Kow, with reported values of 5.0 and 5.17. canada.caikiam.edu.ec Regulatory frameworks often consider a log Kow value greater than 4.5 or 5 as a screening criterion for bioaccumulative potential. researchgate.net

The bioconcentration factor (BCF), the ratio of a chemical's concentration in an organism to that in the surrounding water, provides direct evidence of accumulation. us.es this compound has demonstrated a high potential for bioconcentration in aquatic organisms. Studies have reported a wide range of BCF values in various fish species, underscoring its tendency to accumulate. For instance, research has documented BCFs in rainbow trout (Oncorhynchus mykiss) between 13,000 and 20,000, while fathead minnows (Pimephales promelas) showed a BCF of 8,400 in one study and a range of 1,085 to 1,773 in another. epa.govresearchgate.net Other reported values include a BCF of 4,790 in guppies (Poecilia reticulata), a range of 4,967 to 5,656 in carp, and a bioaccumulation factor (BAF) of 3,400 in bluegill sunfish (Lepomis macrochirus). epa.govresearchgate.net These values, which are significantly above the regulatory concern thresholds of 2,000 or 5,000, confirm that this compound is a very highly bioaccumulative substance in fish. researchgate.net

While extensive data exists for fish, specific BCF values for mollusca and crustacea are less documented in readily available literature. However, studies on related compounds like hexachlorobenzene (B1673134) show transference to and toxic effects in crabs, and general toxicological studies have examined lethal body residues in freshwater invertebrates, including the crustaceans Hyalella azteca and Diporeia spp. researchgate.netcore.ac.ukresearchgate.net Given its high lipophilicity, a similar high bioaccumulation potential is expected in these organisms.

Interactive Data Table: Bioaccumulation Potential of this compound

| Parameter | Value | Species/Medium | Source(s) |

| Log Kow | 5.0 - 5.17 | Octanol-Water | canada.caikiam.edu.ec |

| BCF | 13,000 - 20,000 | Rainbow Trout (Oncorhynchus mykiss) | epa.govresearchgate.net |

| BCF | 8,400 | Fathead Minnow (Pimephales promelas) | researchgate.net |

| BCF | 4,967 - 5,656 | Carp (Cyprinus carpio) | epa.gov |

| BCF | 4,790 | Guppy (Poecilia reticulata) | epa.gov |

| BAF | 3,400 | Bluegill Sunfish (Lepomis macrochirus) | researchgate.net |

Chemicals that are persistent, bioaccumulative, and poorly metabolized have a high potential to biomagnify. The properties of this compound (high log Kow and BCFs) strongly suggest a potential for biomagnification in aquatic food webs. icatrinova.com This process involves the transfer and increasing concentration of a contaminant from prey to predator up the food chain. researchgate.netyoutube.com

While the physicochemical properties of this compound indicate a high potential for trophic magnification, specific field studies quantifying its Trophic Magnification Factor (TMF) in aquatic food webs are not widely documented in the reviewed literature. However, research on other persistent organic pollutants (POPs) with similar properties, such as PCBs and DDT, consistently demonstrates biomagnification in aquatic systems. youtube.com Studies on the closely related compound hexachlorobenzene have shown its ability to transfer from primary producers (algae) to primary consumers (crabs), which is a fundamental step in the biomagnification process. researchgate.net Therefore, it is scientifically plausible to infer that this compound undergoes biomagnification in aquatic environments, leading to higher concentrations in top predators.

This compound present in soil can be taken up by terrestrial plants. Research indicates that it has been detected in root vegetables such as potatoes and carrots grown in fields where PeCB-containing products were used. For hydrophobic compounds like this compound, the primary pathway of uptake is through the roots from contaminated soil.

The mechanism involves the compound binding to lipids within the plant's root system. The high lipophilicity of this compound facilitates this absorption from the soil matrix into the root tissue. Translocation from the roots to the aerial parts of the plant (foliage) is generally limited for such hydrophobic chemicals. While some uptake into leaves can occur from the atmosphere via deposition, root absorption is considered the dominant mechanism for soil-borne contamination.

Toxicity in Ecological Receptors

Ecotoxicological studies have evaluated the harmful effects of this compound on a variety of organisms, which are termed ecological receptors.

This compound exhibits significant acute toxicity to aquatic life. The 96-hour median lethal concentration (LC50), a standard measure of acute toxicity, has been determined for several species. For the guppy (Poecilia reticulata), the 96-hour LC50 is reported as 135 µg/L (0.135 mg/L). canada.ca

Studies on freshwater invertebrates have provided detailed data on lethal body residues, which is the internal concentration required to cause mortality. For this compound, the lethal residue required for 50% mortality (LR50) in the midge Chironomus tentans was found to be 1.20 µmol/g at 4 days, decreasing to 0.81 µmol/g at 10 days. core.ac.uk For the amphipod Hyalella azteca, the LR50 values were 1.51 µmol/g at 4 days and 0.71 µmol/g at 28 days. researchgate.net These findings show that the internal concentration needed to cause death can decrease with longer exposure times. core.ac.uk While specific LC50 data for crabs exposed to this compound were not identified in the reviewed literature, studies on other pesticides show that crabs can be highly sensitive to chemical contaminants. mdpi.comunipd.it

Interactive Data Table: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Source(s) |

| Guppy (Poecilia reticulata) | LC50 | 135 µg/L | 96 hours | canada.ca |

| Midge (Chironomus tentans) | LR50 | 0.81 µmol/g | 10 days | core.ac.uk |

| Amphipod (Hyalella azteca) | LR50 | 0.71 µmol/g | 28 days | researchgate.net |

While information on the direct phytotoxicity of this compound—such as growth inhibition or leaf damage—is limited, the primary concern for plants is their role as a vector for transferring the contaminant from the soil into the terrestrial food web. umd.edumsu.edu

In mammals, this compound has demonstrated toxicity in laboratory studies. The median lethal dose (LD50) administered by gavage has been reported as 1080 mg/kg for rats and 1175 mg/kg for mice. umd.edu Sub-lethal, long-term exposure has been shown to affect several organs. In studies involving rats and mice, the liver and kidneys were identified as primary target organs, with observed effects including hepatocellular hypertrophy (enlargement of liver cells) and the accumulation of hyaline droplets in the renal cortex of the kidneys. canada.canih.govnih.gov Other reported clinical signs in toxicity studies include tremors and decreased activity, with gross pathology revealing enlarged livers, kidneys, and adrenal glands in rats. canada.ca

Effects on Growth and Mortality in Experimental Organisms

This compound (PeCB) has demonstrated significant toxic effects on the growth and survival of a variety of experimental organisms, ranging from mammals to aquatic life. Laboratory studies have established lethal dose values and identified impacts on developmental stages.

In mammals, acute oral toxicity studies have determined the median lethal dose (LD50) for rats and mice. For rats, the oral LD50 values are reported to be between 940 and 1125 mg/kg of body weight. canada.canih.gov Specifically, values of 1125 mg/kg for adult males, 1080 mg/kg for adult females, and 940 mg/kg for weanling females have been recorded. nih.gov In mice, the oral LD50 is approximately 1175 mg/kg for males and 1370 mg/kg for females. nih.govepa.gov Clinical signs of toxicity at sublethal doses in both species included tremors and decreased activity. canada.canih.gov

Subchronic exposure studies in rats fed PeCB showed no direct effects on the growth of adult animals. nih.gov However, significant effects were observed in their offspring. Suckling pups from mothers treated with PeCB exhibited tremors, and at high maternal doses, a majority of the pups died before weaning. nih.gov Furthermore, studies on F344/N rats exposed to PeCB in their feed for 13 weeks showed lower body weights compared to control groups. nih.gov

This compound is recognized as being very toxic to aquatic organisms. wikipedia.org Acute toxicity tests have been conducted on various freshwater species. For instance, the 6-day median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) is reported as 270 µg/L. ccme.ca Data for other aquatic organisms highlight the range of sensitivity to this compound.

Table 1: Acute Oral LD50 Values for this compound in Rodents

| Species | Sex/Age | LD50 (mg/kg bw) | Reference |

| Rat | Adult Male | 1125 | nih.gov |

| Rat | Adult Female | 1080 | nih.govepa.gov |

| Rat | Weanling Female | 940 | nih.gov |

| Mouse | Male | 1175 | nih.govepa.gov |

| Mouse | Female | 1370 | nih.gov |

Table 2: Acute Toxicity of this compound to Select Aquatic Organisms

| Species | Endpoint | Concentration (µg/L) | Reference |

| Fathead minnow (Pimephales promelas) | 6-day LC50 | 270 | ccme.ca |

| Sheepshead minnow (Cyprinodon variegatus) | 96-hour LC50 | >54,000 | ccme.ca |

| Midge (Chironomus riparius) | 48-hour LC50 | 330 | ccme.ca |

| Water flea (Daphnia magna) | 16-day LC50 | 320 | ccme.ca |

Mechanisms of Ecotoxicity

The ecotoxicity of this compound is underpinned by its interactions with biological systems at the cellular and molecular levels, which in turn can disrupt broader ecological processes and alter community structures.

Exposure to this compound induces a range of cellular and molecular responses, primarily targeting the liver and kidneys. In rats, administration of PeCB leads to the induction of hepatic microsomal enzymes, including cytochrome P450. nih.gov This induction is a key cellular response to xenobiotic exposure, aimed at metabolizing the foreign compound. The primary metabolite of PeCB in the liver is pentachlorophenol (B1679276). nih.gov

Studies have also reported dose-dependent histopathological changes in the liver of rats following short-term dietary administration. canada.ca These changes include hepatocellular enlargement and significant increases in liver weight at higher doses. nih.gov In the kidneys of male rats, exposure has been linked to hyaline droplet formation, tubular atrophy, and lymphocytic infiltration. nih.govnih.gov This specific type of kidney damage in male rats is consistent with hyaline droplet nephropathy. nih.gov

At the molecular level, PeCB has been shown to interfere with porphyrin metabolism. It can cause an increase in porphyrin levels in chick-embryo liver, which is attributed to the inhibition of the enzyme uroporphyrinogen decarboxylase. nih.gov However, reports on its porphyrinogenic potential have been somewhat conflicting across different studies. nih.gov Furthermore, PeCB is classified as an endocrine disruptor, with evidence suggesting it can interfere with the normal function of retinoid and thyroid hormones in animals. healthvermont.gov

While PeCB itself was not found to be mutagenic in a Salmonella gene mutation assay or to cause chromosomal aberrations in Chinese hamster ovary cells, its metabolic and cellular effects contribute significantly to its toxicity. nih.gov The biotransformation of PeCB to pentachlorophenol is a critical aspect of its toxicity, as pentachlorophenol is a known uncoupler of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production. nih.gov

The toxicity of this compound to individual organisms can translate into broader impacts on ecological processes and the structure of biological communities. As a persistent organic pollutant (POP), PeCB can accumulate in the environment, particularly in soil and sediments, creating a potential for long-term exposure for benthic organisms and soil microbes. canada.caccme.ca

In aquatic ecosystems, the high toxicity of PeCB to fish, invertebrates, and algae suggests a strong potential to alter community structure. wikipedia.orgccme.ca The introduction of a toxic substance like PeCB can lead to a decline in the populations of sensitive species. This can disrupt the food web, for example, by reducing the availability of certain invertebrates or small fish that serve as food for larger predators. Such shifts can lead to changes in species composition and a reduction in biodiversity. While direct, large-scale studies on PeCB's impact on freshwater community structure are limited, the principles of ecotoxicology indicate that contaminants with high toxicity can cause significant shifts in the abundance and diversity of aquatic life. wur.nl

In the terrestrial environment, the persistence of PeCB in soil poses a risk to soil microbial communities. canada.ca Soil microorganisms are crucial for nutrient cycling and the decomposition of organic matter. The introduction of toxic chemicals can reduce microbial biomass and alter the composition of the microbial community. nih.govmdpi.com For example, studies on the related compound pentachlorophenol have shown a decrease in total microbial biomass-C in soil and effects on specific bacterial populations. nih.gov Such alterations can impair essential ecosystem functions like decomposition and nutrient mineralization, thereby affecting soil fertility and health. The adaptation of certain microbial strains to degrade or tolerate the pollutant can also lead to shifts in the microbial community structure. nih.govmdpi.com

Human Exposure and Health Risk Assessment of Pentachlorobenzene

Human Exposure Pathways

Humans can be exposed to Pentachlorobenzene through several routes, including diet, breathing contaminated air, and skin contact. epa.govnih.gov

The primary route of exposure to this compound for the general population is through the consumption of contaminated food. canada.ca PeCB's lipophilic nature allows it to accumulate in the fatty tissues of animals, which can then be transferred to humans through the food chain.

A U.S. Food and Drug Administration total diet study conducted between 1982 and 1986 found that PeCB was occasionally detected in various foodstuffs. canada.ca The mean concentrations ranged from non-detectable levels to 0.0045 parts per million (ppm). canada.ca Notably, the highest concentrations were found in peanut butter and dry roasted peanuts, where it was detected in all 16 samples of each, with a maximum concentration of 0.0090 ppm. canada.ca

A more recent study in Guangdong Province, China (2015-2018), analyzed 3,100 samples from seven food categories. nih.gov PeCB was detected in all categories, with average concentrations ranging from 0.40 µg/kg in hen eggs to 5.85 µg/kg in offal. nih.gov The major dietary sources of PeCB exposure for the local population were identified as pork, broilers, and freshwater fish. nih.gov

Table 1: this compound Concentrations in Various Foodstuffs

| Food Item | Mean Concentration (ppm) | Maximum Concentration (ppm) | Detection Frequency | Study |

| Peanut Butter | Not specified | 0.0090 | 16/16 | U.S. FDA Total Diet Study (1982-1986) canada.ca |

| Dry Roasted Peanuts | Not specified | 0.0090 | 16/16 | U.S. FDA Total Diet Study (1982-1986) canada.ca |

| Hen Eggs | 0.0004 | Not specified | Not specified | Guangdong, China Study (2015-2018) nih.gov |

| Offal | 0.00585 | Not specified | Not specified | Guangdong, China Study (2015-2018) nih.gov |

Inhalation of contaminated air is another potential pathway for human exposure to this compound. epa.govilo.org PeCB can be released into the atmosphere from industrial sources, waste incineration, and as a result of volatilization from contaminated soil and water. wikipedia.orgepa.gov While outdoor ambient air contains low levels of PeCB, indoor air can also be a source of exposure. canada.ca The evaporation of PeCB at 20°C is slow, but activities like spraying or dispersing can lead to a much faster and harmful contamination of the air. ilo.org

For infants, a significant exposure pathway for this compound is through the consumption of contaminated breast milk. canada.caepa.gov Due to its lipophilic properties, PeCB can accumulate in the fat-rich tissues of the mother and be transferred to the infant during lactation. ilo.orgnih.gov This can lead to the bioaccumulation of the compound in the infant's body. ilo.org

Several studies have documented the presence of PeCB in human breast milk. A Canadian national survey found a mean concentration of less than 1 nanogram per gram (ng/g) of milk, with a maximum value of 1 ng/g, and the compound was detected in 97% of the 210 samples analyzed. canada.ca In a study of the Canadian indigenous population, "trace" amounts (less than 1 ng/g) were found in 17% of the 18 samples. canada.ca Other studies have reported concentrations in the range of 1 to 5 micrograms per kilogram (µg/kg) of milk. industrialchemicals.gov.au

The concentration of PeCB in breast milk can be influenced by various factors, including the mother's diet, geographical location, and the number of previous pregnancies. epa.govnih.gov For instance, in primiparous women, the excretion of hexachlorobenzene (B1673134), a related compound, is attributed to both placental transfer and breastfeeding. nih.gov

Biomonitoring Studies

Biomonitoring studies involve the measurement of chemicals or their metabolites in human tissues and fluids to assess exposure. nih.gov These studies provide direct evidence of human exposure to this compound and help in understanding its distribution within the body.

This compound has been detected in various human tissues, reflecting its widespread presence in the environment and its ability to accumulate in the human body.

Breast Milk: As discussed in the exposure pathways section, PeCB is frequently detected in breast milk samples from around the world. canada.caindustrialchemicals.gov.aucdc.gov The concentrations can vary significantly, with a Canadian study reporting a mean of <1 ng/g and a maximum of 1 ng/g, while other studies have found levels between 1 and 5 µg/kg. canada.caindustrialchemicals.gov.au

Adipose Tissue: Due to its high lipid solubility, PeCB tends to accumulate in adipose (fat) tissue. canada.ca A study in Finland detected PeCB in the abdominal, mammary, and perirenal fat tissue of 27 adult males and females. industrialchemicals.gov.au

Serum: PeCB can also be measured in blood serum. nih.gov Biomonitoring data from serum can provide an indication of recent or ongoing exposure. There is a correlation between the concentrations of hexachlorobenzene in serum and breast milk. nih.gov

Table 2: Detection of this compound in Human Tissues

| Tissue | Population | Concentration Range | Study/Source |

| Breast Milk | Canadian National Survey | Mean: < 1 ng/g; Max: 1 ng/g | Mes et al., 1986 canada.ca |

| Breast Milk | Canadian Indigenous Population | Trace amounts (< 1 ng/g) in 17% of samples | Davies and Mes, 1987 canada.ca |

| Breast Milk | Various Studies | 1 to 5 µg/kg | WHO-IPCS 1991 industrialchemicals.gov.au |

| Adipose Tissue (abdominal, mammary, perirenal) | Finnish Adults (males and females) | Detected | UNEP 2007a industrialchemicals.gov.au |

| Serum | General Population | Correlation with breast milk levels for related compounds | Shen et al., 2008 nih.gov |

Correlation with Environmental Levels and Exposure Sources

Human exposure to this compound (PeCB) is directly linked to its presence in the environment, although it typically occurs at low concentrations. The primary routes of exposure for the general population are through the consumption of contaminated food and breathing contaminated air. epa.govhealthvermont.gov

PeCB has been detected in various environmental media, including ambient air, drinking water, and soil. canada.ca Due to its persistence, it can accumulate in sediments and soil, with estimated half-lives ranging from 194 to 1250 days in soil. canada.ca This persistence allows it to enter the food chain.

Studies have identified PeCB in a range of food products. For instance, a U.S. Food and Drug Administration total diet study found the highest mean concentrations in peanut butter and dry roasted peanuts. canada.ca It has also been detected in human breast milk, indicating that maternal exposure can be transferred to infants. canada.canih.gov A survey of human milk in Canada found PeCB residues in 17% of samples. nih.gov Furthermore, analyses of human adipose tissue have shown PeCB accumulation, with concentrations ranging from not detected to 146 µg/kg. nih.gov The average daily intake for the general population is estimated to be significantly lower than the tolerable daily intake derived from animal studies. canada.ca

Metabolism and Biotransformation in Mammals

Once absorbed, this compound undergoes metabolic transformation in the body, primarily in the liver. The biotransformation process involves the formation of several metabolites. Key metabolites identified in animal studies include pentachlorophenol (B1679276) (PCP) and tetrachlorophenols. epa.gov Further metabolism can lead to the formation of tetrachlorohydroquinone (B164984) (TCHQ). nih.govnih.gov

The metabolic pathway involves the initial oxidation of PeCB to phenolic compounds. Studies have shown that PeCB is metabolized to 2,3,4,5-tetrachlorophenol (B165442) and pentachlorophenol. epa.gov These phenolic metabolites can then undergo further transformation. For instance, PCP can be oxidatively dechlorinated to form TCHQ. cdc.gov Quinone metabolites are considered reactive species formed during this process. nih.gov

| Parent Compound | Key Metabolites |

| This compound | Pentachlorophenol (PCP) |

| 2,3,4,5-Tetrachlorophenol | |

| Tetrachlorohydroquinone (TCHQ) |

This table summarizes the primary metabolites formed from this compound in mammals.

The metabolism of this compound is mediated by hepatic drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) monooxygenase system. nih.govnih.gov These enzymes are responsible for the initial oxidative steps in the biotransformation of PeCB.

Studies in rats have demonstrated that PeCB induces the activity of various hepatic enzymes, including cytochrome P450, aniline (B41778) hydroxylase, and aminopyrine (B3395922) demethylase. nih.gov Research using rat liver microsomes has shown that different CYP450 isozymes have varying activity towards PeCB. Microsomes induced by dexamethasone (B1670325) (indicative of CYP3A1 activity) showed high activity in metabolizing PeCB into phenols and other metabolites. nih.gov The induction of specific P450 isozymes may play a significant role in the toxicity of PeCB and its metabolites. nih.gov In human placental tissue, PeCB exposure was found to decrease the expression of catechol-O-methyltransferase (COMT) and inhibit CYP11A1 protein expression. nih.gov

Toxicological Endpoints in Laboratory Animals

Laboratory animal studies have revealed that this compound can cause reproductive and developmental toxicity. epa.gov In studies with rats, exposure during gestation resulted in the accumulation of PeCB in fetal tissues, demonstrating placental transfer. nih.gov

Key findings from developmental toxicity studies include effects on suckling pups. In one study, while fertility and fecundity in adult rats were unaffected, suckling pups of mothers fed certain concentrations of PeCB developed tremors. nih.gov At higher dietary concentrations, a majority of these pups died before weaning. nih.gov

| Species | Exposure | Observed Developmental Effects |

| Rat | Dietary exposure of dams | Tremors in suckling pups |

| Rat | Dietary exposure of dams | Increased pup mortality before weaning |

This table presents key reproductive and developmental toxicity findings for this compound in laboratory animals.

The liver and kidneys are primary target organs for this compound toxicity following long-term exposure in laboratory animals. epa.govnih.gov

Liver: In multiple studies using rats, PeCB administration led to significant changes in the liver. Observed effects include increased liver weight and histopathological changes such as centrilobular hepatocellular hypertrophy. canada.canih.gov In female rats, increased liver-to-body weight ratios were noted in both adult dams and their weanling offspring. nih.gov The liver is also a site of PeCB accumulation. canada.ca

Kidney: The kidneys are also susceptible to PeCB-induced toxicity, particularly in male rats. nih.gov Histopathological findings include the accumulation of abnormal hyaline droplets in the renal cortical epithelium, tubular atrophy, medullary granular casts, and mineralization. nih.govnih.gov Dose-related increases in hyaline droplet formation have been reported. nih.gov

| Organ | Species | Key Toxicological Findings |

| Liver | Rat | Increased organ weight, centrilobular hepatocellular hypertrophy |

| Kidney | Rat (male) | Hyaline droplet formation, tubular atrophy, mineralization |

This table summarizes organ-specific toxicity findings for this compound in laboratory animals.

Neurotoxicity

Exposure to this compound has been linked to adverse effects on the nervous system. Short-term exposure can impact the central nervous system. epa.gov Studies in laboratory animals have provided more specific evidence of neurotoxic effects.

In single-dose toxicity studies, clinical signs observed in both rats and mice included tremors, decreased activity, and weakness. nih.gov Severe neurotoxicity was noted in mice at high doses. nih.gov Furthermore, developmental neurotoxicity has been observed; suckling pups of rat dams that received 18 mg/kg/day or more of this compound developed tremors. epa.gov

Immunotoxicity

Data regarding the immunotoxicity of this compound is limited. Currently, there are no readily available studies that have specifically investigated the effects of this compound on the immune system in humans or animals.

Carcinogenicity Assessment

The assessment of this compound's potential to cause cancer is hindered by a lack of comprehensive data.

Due to insufficient evidence, major international and national health agencies have not classified this compound as a known or probable human carcinogen.

The U.S. Environmental Protection Agency (EPA) places this compound in Group D: Not classifiable as to human carcinogenicity . epa.gov This classification is based on the absence of available human and animal carcinogenicity data. epa.gov

Health Canada has classified this compound in Group V: Inadequate data for evaluation . canada.ca

It is important to distinguish this compound from its metabolite, pentachlorophenol, which the International Agency for Research on Cancer (IARC) has evaluated separately. epa.govinchem.org

There is a significant lack of long-term studies to evaluate the carcinogenic potential of this compound.

Animal Studies: Information on chronic toxicity or carcinogenicity in experimental animals has not been identified. canada.ca Reviews of available literature confirm that no long-term toxicity or carcinogenicity studies of this compound are readily available for any species. nih.govepa.gov

Human Epidemiological Data: Specific epidemiological studies of human populations exposed to this compound are not available. epa.govcanada.ca

Quantitative Risk Assessment Methodologies

Quantitative risk assessment for non-carcinogenic effects of this compound relies on the derivation of health-based guidance values, such as the Tolerable Daily Intake (TDI).

A Tolerable Daily Intake (TDI) is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. europa.eu The TDI for this compound is derived from animal toxicity data.

The U.S. EPA has established an oral Reference Dose (RfD), which is functionally comparable to a TDI, of 0.8 µg/kg of body weight per day . europa.eu This value was derived from a Lowest-Observed-Adverse-Effect Level (LOAEL) identified in subchronic oral bioassays with rats. epa.goveuropa.eu The critical effects observed at the LOAEL of 8.3 mg/kg/day included a statistically significant increase in kidney weights, decreased heart weight, and the formation of hyaline droplets in the proximal kidney tubules of male rats. epa.goveuropa.eu

The derivation of this guidance value incorporates a significant uncertainty factor to account for gaps in the data and to ensure protection for sensitive human subpopulations.

Table 1: Derivation of the Oral Reference Dose (RfD) for this compound by the U.S. EPA

| Parameter | Value | Description | Source |

| Study Type | Subchronic Oral Bioassay | Rats were administered this compound in the diet. | epa.goveuropa.eu |

| Critical Effect | Increased kidney weight, hyaline droplet formation in kidneys. | Observed in male rats at the lowest dose tested. | epa.goveuropa.eu |

| LOAEL | 8.3 mg/kg/day | Lowest-Observed-Adverse-Effect Level. | epa.goveuropa.eu |

| Uncertainty Factor (UF) | 10,000 | A composite factor applied to the LOAEL. | epa.goveuropa.eu |

| Calculated RfD | 0.8 µg/kg/day | The final estimated daily exposure likely to be without appreciable risk. | europa.eu |

The composite uncertainty factor of 10,000 is broken down as follows: a factor of 10 for interspecies variation (rat to human), 10 for interhuman variability, 10 to extrapolate from a subchronic study to a chronic exposure scenario, and 10 to adjust for using a LOAEL instead of a No-Observed-Adverse-Effect-Level (NOAEL). epa.gov Health Canada has also referenced a TDI of 0.5 µg/kg bw/d, conservatively derived using a similar high uncertainty factor due to the limited available data. europa.eu

Comparison of Estimated Daily Intakes with Health Thresholds

A critical component of risk assessment for any chemical is the comparison of the estimated daily intake (EDI) from all sources with established health-based guidance values, such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD). This comparison helps to determine if current exposure levels in the population are likely to be without an appreciable risk of deleterious effects during a lifetime.

For this compound, health authorities in Canada have established a Tolerable Daily Intake (TDI). This value represents the intake to which it is believed a person can be exposed daily over a lifetime without a harmful effect. tera.orgcanada.ca The TDI for this compound has been set at 0.5 micrograms per kilogram of body weight per day (µg/kg bw/day). canada.ca This value was derived from toxicological studies in laboratory animals and incorporates uncertainty factors to account for interspecies and intraspecies differences, the duration of the studies, and the lack of data on carcinogenicity and chronic toxicity. canada.ca

Based on available data on the concentrations of this compound in ambient air, drinking water, and food, the average total daily intakes for various age groups within the general Canadian population have been estimated. tera.orgcanada.ca Research indicates that these estimated daily intakes are significantly lower than the established TDI. tera.orgcanada.ca

The total daily intake of this compound for the general Canadian population is estimated to be in the range of 0.0005 to 0.1 µg/kg bw/day. canada.ca This range is substantially below the TDI, indicating a significant margin of safety for the general population. tera.orgcanada.ca Specifically, for most of the population, the estimated average daily intakes are 250 to 1,000 times less than the TDI. tera.orgcanada.ca

A special consideration is made for breast-fed infants, as breast milk can be a source of exposure to persistent organic pollutants. tera.org For this specific age group, whose intake of other environmental media like air and water is different from adults, the estimated average total daily intake of this compound is approximately 5 times less than the TDI. tera.orgcanada.ca While this margin is smaller than for the general population, it is important to note that this higher level of exposure is for a short period of their lifespan. canada.ca

The following table provides a summary comparison of the estimated daily intakes of this compound with the established health threshold.

Table 1: Comparison of Estimated Daily Intake (EDI) of this compound with the Tolerable Daily Intake (TDI)

| Population Group | Estimated Daily Intake (EDI) (µg/kg bw/day) | Tolerable Daily Intake (TDI) (µg/kg bw/day) | Margin of Exposure (TDI / EDI) |

|---|---|---|---|

| General Population | 0.0005 - 0.1 canada.ca | 0.5 canada.ca | 5 - 1000 tera.orgcanada.ca |

| Breast-fed Infants | ~0.1 | 0.5 canada.ca | ~5 tera.orgcanada.ca |

Analytical Methodologies for Pentachlorobenzene Detection and Quantification

The accurate detection and quantification of pentachlorobenzene (PeCB) in various environmental samples are crucial for monitoring its distribution and understanding its fate. A range of analytical methods are employed, typically involving sample preparation followed by chromatographic analysis.

Remediation and Control Strategies for Pentachlorobenzene Contamination

In Situ Remediation Technologies

For sites already contaminated with pentachlorobenzene, in situ remediation technologies, which treat the contamination in place without excavation, offer a less disruptive and often more cost-effective solution.

Bioremediation harnesses the metabolic processes of microorganisms to break down or transform contaminants. For highly chlorinated compounds like this compound, anaerobic bioremediation is a particularly effective approach. researchgate.net

Enhanced In Situ Anaerobic Bioremediation involves stimulating the growth and activity of naturally occurring subsurface microorganisms by injecting an organic substrate (electron donor) into the contaminated zone. ucdavis.eduregenesis.com This creates anaerobic conditions conducive to the degradation of chlorinated solvents. ucdavis.eduregenesis.com

A key process in the anaerobic bioremediation of PeCB is reductive dechlorination . regenesis.com In this process, anaerobic bacteria use the contaminant as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. regenesis.comoup.com This process can eventually lead to the complete detoxification of the compound. For instance, studies have shown that microbial consortia can dechlorinate pentachloronitrobenzene (B1680406), a related compound, to less chlorinated and less toxic aniline (B41778) derivatives under anaerobic conditions. researchgate.net The complete reductive dechlorination of pentachlorophenol (B1679276) to phenol, which is then mineralized to carbon dioxide and methane, has also been demonstrated. nih.govnih.gov